4-Nitrophenol-UL-14C

Description

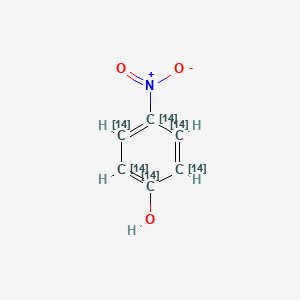

4-Nitrophenol-UL-14C is a uniformly carbon-14-labeled derivative of 4-nitrophenol, a nitroaromatic compound characterized by a hydroxyl group and a nitro group at the para position on the benzene ring. With a specific activity of 6.4 mCi/mmol and a purity of 99.6%, it is widely used in toxicological and pharmacological research to investigate solute permeation through biological membranes, particularly the stratum corneum .

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

151.064 g/mol |

IUPAC Name |

4-nitro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1+2,2+2,3+2,4+2,5+2,6+2 |

InChI Key |

BTJIUGUIPKRLHP-YROCTSJKSA-N |

Isomeric SMILES |

[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Nitrophenol-UL-^14C typically involves the synthesis of 4-nitrophenol where the carbon atoms are uniformly labeled with ^14C. The labeling is introduced either by using ^14C-labeled starting materials or by incorporating ^14C during key synthetic steps such as nitration or hydrolysis. The main synthetic routes for non-labeled 4-nitrophenol can be adapted to incorporate ^14C by substituting the carbon source with ^14C-labeled equivalents.

Nitration of Phenol in Aqueous Nitric Acid Medium (Direct Nitration Route)

One classical method for preparing 4-nitrophenol involves the nitration of phenol in an aqueous nitric acid medium under controlled conditions. This method can be adapted for ^14C labeling by using phenol uniformly labeled with ^14C as the starting material.

Process Overview : Phenol is gradually added to cooled aqueous nitric acid (typically 5-30% concentration). Nitric oxide gas is introduced to maintain the nitrous acid to phenol ratio within 1:1 to 1:15 molecular range. The reaction is conducted at low temperatures (around 10°C initially, then allowed to rise to 1-30°C) under a nitrogen atmosphere to avoid oxidation.

Mechanism : The process involves initial nitrosation of phenol to form p-nitrosophenol, followed by oxidation/nitration to yield p-nitrophenol. Nitric oxide and nitrogen oxides evolved during the reaction are removed by vacuum and sparging.

Yield and Purity : This method yields 81-88% of p-nitrophenol relative to total mononitrophenols, with an overall higher yield compared to separate nitrosation and nitration steps. The p-nitrophenol product can be purified by centrifugation, washing, and drying.

Adaptation for ^14C : Using ^14C-labeled phenol as the starting material ensures uniform labeling of the aromatic ring carbons in the final 4-nitrophenol product.

| Step | Conditions | Notes |

|---|---|---|

| Nitrosation | Aqueous HNO3 (5-30%), 10°C, N2 atmosphere | Maintain nitrous acid to phenol ratio 1:1 to 1:15 |

| Nitration | Temperature raised to 1-30°C | Removal of NOx gases by vacuum/sparging |

| Isolation | Centrifugation, washing with water | Recycle nitric acid mother liquor |

Hydrolysis of p-Nitrochlorobenzene (Substitution Route)

Another method involves the hydrolysis of p-nitrochlorobenzene to yield p-nitrophenol. This route can be adapted for ^14C labeling by starting with ^14C-labeled p-nitrochlorobenzene.

Process Overview : p-Nitrochlorobenzene is reacted with a strong base such as sodium hydroxide or potassium hydroxide in aqueous medium at elevated temperatures (100-200°C, preferably 140-180°C) under autogenous pressure for 1-6 hours.

Reaction : The halogen atom is substituted by hydroxyl to form the sodium salt of p-nitrophenol (nitrophenate), which is then acidified to yield free p-nitrophenol.

Purification Challenges : This method often results in impurities such as residual halogen-containing compounds (e.g., p-nitrochlorobenzene), sodium chloride, and colored by-products (azo or azoxy compounds).

Improved Purification : The process includes intermediate separation of nitrophenate salt, washing of organic phase, and removal of sulfurous impurities (if sulfuric acid is used for acidification), enhancing purity suitable for sensitive applications.

Adaptation for ^14C : Using ^14C-labeled p-nitrochlorobenzene ensures incorporation of the radioactive label into the aromatic ring.

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | NaOH/KOH 5-70% w/w, 140-180°C, 1-6 h | Base to substrate molar ratio 2-3 |

| Concentration | Pressure release or distillation to concentrate nitrophenate | Removal of volatiles and unreacted nitrohalobenzene |

| Acidification | Sulfuric acid or other acid | Converts nitrophenate to p-nitrophenol |

| Purification | Washing to remove halogen and sulfur impurities | Achieves high purity product |

Source: US Patent Application 20080045756A1 (2008)

Data Tables and Research Outcomes

Yield and Purity Comparison of Preparation Methods

| Preparation Method | Yield of p-Nitrophenol (%) | Purity Considerations | Typical Reaction Conditions |

|---|---|---|---|

| Direct nitration of phenol (aqueous nitric acid) | 81-88 | High para-isomer selectivity; moderate impurities | 5-30% HNO3, 10-30°C, N2 atmosphere |

| Hydrolysis of p-nitrochlorobenzene | Variable (70-90) | Possible halogen and sulfur impurities; requires extensive purification | NaOH 5-70%, 140-180°C, 1-6 h |

Purification Impact on Radiolabeled Product Quality

Purification steps such as washing and intermediate separations are critical to remove non-radioactive halogenated impurities and colored by-products that can interfere with radiochemical assays.

Acidification with sulfuric acid can introduce sulfur impurities; alternative acidification or post-treatment washing reduces sulfur content, important for catalytic applications.

Summary and Recommendations for this compound Preparation

Preferred Method : The direct nitration of uniformly ^14C-labeled phenol in aqueous nitric acid medium is recommended for synthesizing 4-Nitrophenol-UL-^14C due to higher para-selectivity, better yields, and simpler purification.

Alternative Route : Hydrolysis of ^14C-labeled p-nitrochlorobenzene is feasible but requires careful purification to remove halogen and sulfur impurities, which can affect radiochemical purity.

Purification Strategy : Employ centrifugation, washing with water, and possibly recrystallization to achieve high purity suitable for research and industrial applications.

Handling of Radioactive Materials : All steps should be conducted under appropriate radiochemical safety protocols, with containment and monitoring of radioactive gases (e.g., nitric oxide) evolved during reactions.

Chemical Reactions Analysis

Hydroxyl Radical (- OH) Oxidation

In aqueous environments, 4-nitrophenol-UL-14C reacts with hydroxyl radicals, with pH-dependent pathways:

-

Mechanism : - OH attacks the aromatic ring, forming hydroxylated intermediates. At pH 9, deprotonation enhances electrophilic substitution, favoring nitrocatechol formation .

-

Light Absorption : Reaction reduces UV-Vis absorbance (250–600 nm), but residual absorption persists due to stable by-products .

Microbial Reduction

In microbial fuel cells (MFCs) and anaerobic environments:

Key Data :

Cytochrome P450 Oxidation

CYP2E1 mediates hydroxylation:

.

Conjugation Reactions

Species Variation : Rabbits excrete 70% as glucuronides, while rats show higher sulfation activity .

Aqueous Photolysis

Under UV irradiation (254 nm):

-

Decarboxylation : Forms nitrobenzene derivatives.

-

Denitration : Releases NO, detected via ion chromatography .

Thermochemical Data :

Environmental Fate

Scientific Research Applications

Chemical Properties and Background

4-Nitrophenol (4-NP) is an aromatic compound with the chemical formula CHNO. The "UL-14C" designation indicates that it is labeled with carbon-14, a radioactive isotope commonly used in tracing studies. The compound's properties make it useful for studying metabolic pathways, environmental degradation, and toxicity assessments.

Toxicology Studies

4-Nitrophenol is extensively used in toxicological research to understand its effects on biological systems. Studies have demonstrated that acute exposure to 4-nitrophenol can lead to various health issues, including headaches, drowsiness, and cyanosis due to methemoglobinemia .

Case Study: Dermal Exposure in Rats

- In one study, dermal exposure to 14C-labeled 4-nitrophenol showed that approximately 70% of the applied dose was recovered in urine and feces within 120 hours .

- This study highlighted the compound's absorption characteristics and systemic distribution after skin contact.

Pharmacokinetics

The pharmacokinetic profiles of 4-nitrophenol are studied using its radiolabeled form to track absorption, distribution, metabolism, and excretion (ADME) in living organisms.

Table: Pharmacokinetic Data from Animal Studies

| Study Type | Route of Administration | Absorption Rate | Excretion (% in Urine/Feces) | Timeframe |

|---|---|---|---|---|

| Dermal | Rats | 71% | 63% urine / 3% feces | 120 hours |

| Intravenous | Piglets | Minimal | <0.04% remaining | 96 hours |

This table summarizes findings from studies that utilized the UL-14C label to track the compound's fate in animal models .

Environmental Impact Studies

Research involving 4-nitrophenol also focuses on its environmental implications, particularly as a pollutant. The compound is used as a model for studying the degradation of nitrophenols in soil and water systems.

Case Study: Environmental Degradation

- A study assessed the degradation pathways of 4-nitrophenol in aquatic environments, revealing that microbial action significantly reduces its concentration over time .

- The study employed radiolabeled compounds to trace metabolic products and assess ecological risks associated with nitrophenol contamination.

Metabolism Studies

4-Nitrophenol's metabolic pathways have been explored extensively using its radiolabeled form. For instance, research has shown that it can undergo conjugation with glutathione in liver tissues, leading to detoxification processes .

Table: Metabolic Pathways of 4-Nitrophenol

| Metabolite | Pathway | Organism |

|---|---|---|

| S-(3-methoxy-4-nitro-phenyl)glutathione | Conjugation | Rats |

| Unchanged 4-Nitrophenol | Direct excretion | Various |

This table illustrates key metabolites identified during studies on the metabolism of 4-nitrophenol in different organisms .

Mechanism of Action

The mechanism of action of 4-Nitrophenol-UL-14C involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic studies, it acts as a substrate for enzymes that catalyze the reduction or oxidation of the nitro or hydroxyl groups. The radiolabeling allows for the precise tracking of these interactions and the identification of intermediate and final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

4-Nitrophenol-UL-14C belongs to a class of radiolabeled phenolic compounds, which includes derivatives such as Phenol-UL-14C, Pentachlorophenol-ring-UL-14C, and methyl parathion-ring-UL-14C. Key differentiating factors include:

- Functional groups: The nitro group in this compound increases acidity (pKa ~7.1) compared to Phenol-UL-14C (pKa ~9.9), enhancing its solubility in aqueous environments.

- Lipophilicity: The nitro group reduces lipophilicity relative to chlorinated analogs like Pentachlorophenol-ring-UL-14C, which has a higher logP due to chlorine substituents.

Radiolabeling and Purity

Table 1 compares the specific activity, purity, and sources of this compound with structurally or functionally related compounds:

| Compound | Specific Activity (mCi/mmol) | Purity (%) | Source |

|---|---|---|---|

| This compound | 6.4 | 99.6 | Sigma Chemical Co. |

| Phenol-UL-14C | 9.0 | 98.5 | Sigma Chemical Co. |

| Pentachlorophenol-ring-UL-14C | 11.9 | 98.0 | Sigma Chemical Co. |

| MethylParathion-ring-UL-14C | 13.8 | 99.5 | Sigma Chemical Co. |

| Atrazine-ring-UL-14C | 15.1 | 98.1 | Sigma Chemical Co. |

Source: Adapted from Table 1 in and Methods section of .

This compound has the lowest specific activity among the listed compounds, which may limit its utility in high-sensitivity detection assays compared to Atrazine-ring-UL-14C (15.1 mCi/mmol) . However, its high purity (99.6%) minimizes interference from impurities in permeability studies.

Research Findings and Methodological Considerations

Key Studies

- Skin Permeability Prediction: this compound was used to validate quantitative structure-permeation relationship (QSPR) models, demonstrating that its permeability correlated strongly with molecular weight and hydrogen-bonding capacity .

- Cluster Analysis Outcomes: Hierarchical clustering grouped this compound with Phenol-UL-14C and Simazine-ring-UL-14C, reflecting shared solubility characteristics rather than structural homology .

Limitations and Advantages

- Advantages : Uniform 14C labeling ensures consistent tracer distribution, critical for mass balance studies.

- Limitations : Lower specific activity necessitates higher dosing in low-sensitivity assays compared to MethylParathion-ring-UL-14C (13.8 mCi/mmol) .

Q & A

Q. What are the recommended methods for quantifying 4-Nitrophenol-UL-14C in environmental samples?

Answer: Quantification typically involves chromatographic separation paired with sensitive detection techniques:

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water mixtures) and UV detection at 315 nm for baseline resolution .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize samples with BSTFA to enhance volatility, then use electron ionization (EI) mode with selected ion monitoring (SIM) for fragment ions (e.g., m/z 139 for molecular ion) .

- Radioisotope Tracing : Utilize liquid scintillation counting (LSC) to measure 14C activity in fractions collected from HPLC or GC systems. Normalize counts against calibration curves prepared with certified standards (e.g., >99.0% purity per Kanto Reagents specifications) .

Table 1: Comparison of Quantification Methods

| Method | Sensitivity (LOD) | Key Parameters | References |

|---|---|---|---|

| HPLC-UV | 0.1 µg/L | Column: C18, λ = 315 nm | |

| GC-MS | 0.05 µg/L | Derivatization: BSTFA, EI mode | |

| LSC (14C) | 0.01 Bq/mL | Scintillation cocktail: Ultima Gold |

Q. How do physicochemical properties of this compound influence experimental design?

Answer: Key properties affecting experimental workflows:

- Polarity and Solubility : High water solubility (16 g/L at 25°C) necessitates solid-phase extraction (SPE) for environmental sample pre-concentration. Use C18 cartridges at pH <4 to retain the compound .

- Photolability : Shield solutions from UV light to prevent nitro-group degradation. Conduct reactions in amber glassware under inert atmospheres .

- Acidity (pKa = 7.15) : Adjust pH during extractions to ensure protonation (pH <7) or deprotonation (pH >7) for optimal recovery in biphasic systems .

Advanced Research Questions

Q. How can membrane-based removal methods for this compound be optimized in aqueous systems?

Answer: Polyphenylsulfone (PPSU) blend membranes demonstrate efficacy via:

- Hydrophobic Interactions : Increase membrane hydrophobicity by incorporating graphene oxide (0.5–2 wt%) to enhance adsorption of nitroaromatic compounds .

- Operational Parameters : Optimize transmembrane pressure (1–3 bar) and pH (5–6) to balance flux (10–15 L/m²·h) and rejection rates (>90%) .

- Regeneration : Clean membranes with 0.1 M NaOH to desorb retained nitrophenol without damaging the polymer matrix .

Q. How should researchers resolve contradictions in environmental degradation studies of this compound?

Answer: Address discrepancies (e.g., variable half-lives in soil vs. water) through:

- Source-Tracking : Use dual-isotope (14C and δ15N) analysis to distinguish biotic vs. abiotic degradation pathways .

- Controlled Microcosm Experiments : Isolate variables (e.g., microbial consortia, redox conditions) to identify rate-limiting factors. For example, anaerobic conditions may slow nitro-reduction compared to aerobic systems .

- Meta-Analysis : Apply multivariate statistics to harmonize datasets from disparate studies (e.g., principal component analysis for spatiotemporal variability) .

Q. What advanced spectroscopic techniques elucidate the electronic dynamics of this compound in solution?

Answer: Ultrafast spectroscopy methods reveal:

- Femtosecond Transient Absorption (fs-TA) : Track excited-state proton transfer (ESPT) kinetics in solvents like methanol. Key parameters: τ1 = 200 fs (intramolecular rearrangement), τ2 = 10 ps (solvent relaxation) .

- Time-Resolved Fluorescence : Map pH-dependent emission quenching (e.g., at pH 7.6, deprotonated nitrophenolate shows λem = 450 nm) .

Q. How can computational tools improve endocrine disruption risk assessments for this compound?

Answer: Integrate high-throughput screening (HTS) with in silico models:

- Molecular Docking : Simulate binding affinities to estrogen receptor alpha (ERα) using AutoDock Vina. Results correlate with in vitro assays (IC50 = 10⁻⁶ M) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on EPA’s ToxCast database to predict metabolite toxicity .

Notes

- References : Ensure all protocols comply with OSHA 1910.1020 for hazardous substance handling .

- Data Validation : Cross-check 14C-LSC results with unlabeled standards to correct for quenching effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.